(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone chemical properties
(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone chemical properties
An In-Depth Technical Guide to the Synthesis and Chemical Properties of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Aminopyridine-Phenyl-Piperidine Scaffold
The aminopyridine-phenyl-piperidine scaffold is a privileged structure in drug discovery, integrating three key pharmacophores:
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Aminopyridine: This moiety is a versatile building block known for its hydrogen bonding capabilities and its presence in a range of bioactive molecules. Aminopyridine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
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Phenyl Ring: The central phenyl ring acts as a rigid scaffold, allowing for the precise spatial orientation of the other functional groups. It can be readily functionalized to modulate the electronic and steric properties of the molecule.
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Piperidine: As one of the most important synthetic fragments in drug design, the piperidine ring is found in numerous pharmaceuticals[1][2]. Its conformational flexibility and the basicity of the nitrogen atom are key to its frequent role in ligand-receptor interactions[3][4].
The combination of these three components in the (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone scaffold suggests potential for a diverse range of biological activities, making it an attractive target for synthetic and medicinal chemists.
Physicochemical and Spectroscopic Characterization
While experimental data for the title compound is not available, the expected physicochemical properties can be inferred from its constituent parts.
| Property | Expected Characteristics |
| Molecular Formula | C₁₇H₁₉N₃O |
| Molecular Weight | 281.36 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited but can be influenced by pH due to the basic aminopyridine and piperidine nitrogens. |
| Spectroscopic Analysis | |
| ¹H NMR | Expect characteristic signals for the aminopyridine, phenyl, and piperidine protons. The chemical shifts would be influenced by the electronic nature of the substituents[5][6][7]. |
| ¹³C NMR | Aromatic carbons would appear in the 110-160 ppm range, with the carbonyl carbon of the methanone appearing further downfield. Aliphatic carbons of the piperidine ring would be in the 20-50 ppm range[8]. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), C=O stretching for the ketone (around 1630-1680 cm⁻¹), and C-N stretching vibrations[9]. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 282.16. |
Synthetic Strategy: A Modular Approach
A logical and efficient synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone would follow a convergent, modular approach. The key steps would involve the formation of the biaryl system followed by the amide bond formation.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of the Biaryl Core via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and boronic acids, making it ideal for constructing the central biaryl scaffold[10][11][12].
Experimental Protocol: Synthesis of Methyl 4-(6-aminopyridin-3-yl)benzoate
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Reactant Preparation: To a solution of 5-bromo-2-aminopyridine (1 equivalent) and 4-(methoxycarbonyl)phenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water, add K₃PO₄ (3 equivalents) as a base[10].
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Catalyst Addition: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents)[10][12].
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Reaction: Heat the reaction mixture to 85-95°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
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Work-up and Purification: After completion, cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for the subsequent amide coupling.
Experimental Protocol: Synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid
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Reaction Setup: Dissolve methyl 4-(6-aminopyridin-3-yl)benzoate (1 equivalent) in a mixture of methanol and water.
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Hydrolysis: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The carboxylic acid product will precipitate out of the solution.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Amide Coupling
The final step involves the formation of the amide bond between the carboxylic acid and piperidine. This can be achieved using various coupling reagents[13].
Experimental Protocol: Synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
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Reactant Preparation: Dissolve 4-(6-aminopyridin-3-yl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents)[13]. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
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Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture.
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Reaction and Purification: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild aqueous acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by column chromatography.
Potential Biological and Pharmacological Applications
The aminopyridine-phenyl-piperidine scaffold holds promise for a variety of therapeutic applications due to the established bioactivities of its constituent parts.
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CNS Disorders: Many piperidine-containing compounds act as monoamine neurotransmitter re-uptake inhibitors, suggesting potential applications in treating depression and other CNS disorders[14].
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Oncology: The aminopyridine moiety is present in several kinase inhibitors. The overall scaffold could be explored for its potential as an anticancer agent[3][4].
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Inflammatory Diseases: Certain piperidine derivatives have shown anti-inflammatory properties[3].
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Infectious Diseases: The aminopyridine core has been associated with antibacterial and antifungal activities.
The biological activity of this scaffold can be further explored through the following workflow:
Caption: Drug discovery workflow for the aminopyridine-phenyl-piperidine scaffold.
Safety and Handling
Aminopyridine derivatives should be handled with care, as they can be toxic if swallowed, in contact with skin, or if inhaled[15][16].
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[15][17].
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Ventilation: Use only in a well-ventilated area or under a chemical fume hood[18][19].
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Handling: Avoid breathing dust, vapor, mist, or gas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[15][18].
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents[17][18]. Keep containers tightly closed.
In case of accidental exposure, seek immediate medical attention and refer to the appropriate safety data sheet (SDS) for the specific reagents used[15][16][17].
Conclusion
The (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone scaffold represents a promising area for novel drug discovery. This guide has outlined a robust and flexible synthetic strategy, along with methods for characterization and considerations for biological evaluation and safe handling. While specific data for the title compound is yet to be reported, the methodologies and insights provided herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related chemical entities.
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Figure 1. Chemical Structure of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone.
